Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative with a 2-fluorophenyl group attached to the sulfamoyl moiety. This compound has garnered interest in pharmaceutical research due to its role as a PPARβ/δ antagonist, as demonstrated in studies investigating melanoma metastasis and retinal vascular health . Its synthesis typically involves diazotization and sulfamoylation of thiophene precursors, followed by coupling with aromatic amines (e.g., 2-fluorophenylamine) . The fluorine atom enhances metabolic stability and binding affinity, making it a candidate for targeted therapies.
Properties
IUPAC Name |
methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQPEIQCBQAPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction where a suitable sulfamoyl chloride reacts with the thiophene derivative.
Attachment of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Sulfamoyl Group Reactivity
The sulfamoyl (–SO₂–NH–) group participates in hydrolysis and substitution reactions due to its electrophilic sulfur center and nucleophilic amine.
Hydrolysis
-
Acidic Hydrolysis : The sulfamoyl bond cleaves under strong acidic conditions (e.g., HCl/H₂O), yielding sulfonic acid and aniline derivatives.
-
Example:
Reaction conditions: Reflux at 110°C for 6–8 hours.
-
Nucleophilic Substitution
-
The amine nitrogen can undergo alkylation or acylation. For example, reaction with acetyl chloride forms N-acetyl derivatives:
Catalysts: Pyridine or triethylamine in dichloromethane at 0–25°C .
Thiophene Ring Reactions
The thiophene core undergoes electrophilic substitution and oxidation.
Electrophilic Substitution
-
Halogenation : Bromination occurs preferentially at the 5-position of the thiophene ring:
Oxidation
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The thiophene sulfur oxidizes to sulfoxide or sulfone using H₂O₂ or m-CPBA:
Yields: 65–80% for sulfoxide; 40–55% for sulfone.
Ester Group Transformations
The methyl ester undergoes hydrolysis and transesterification.
Hydrolysis to Carboxylic Acid
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Basic hydrolysis (NaOH/H₂O/EtOH) yields the carboxylic acid:
Transesterification
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Reacting with higher alcohols (e.g., ethanol) in acidic conditions forms ethyl esters:
Fluorophenyl Group Interactions
The 2-fluorophenyl substituent influences electronic effects and directs electrophilic attacks.
Electrophilic Aromatic Substitution
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Nitration occurs at the meta position relative to fluorine due to its electron-withdrawing nature:
Cross-Coupling Reactions
The sulfamoyl group facilitates Pd-catalyzed couplings for structural diversification.
Suzuki–Miyaura Coupling
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate exhibit promising anticancer properties. A study highlighted its mechanism of action involving the inhibition of specific cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's structural features may enhance its interaction with biological targets involved in cancer progression, such as protein kinases and transcription factors.
Case Study:
In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics. This suggests that further development could lead to effective new treatments.
1.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A series of tests revealed its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The sulfamoyl group is believed to play a crucial role in its antimicrobial mechanism by disrupting bacterial folate synthesis.
Case Study:
In a controlled study, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong potential as an antibiotic agent.
Material Science Applications
2.1 Organic Electronics
This compound is being investigated for use in organic electronic devices due to its semiconducting properties. Its thiophene backbone contributes to charge transport capabilities, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Charge Mobility Comparison
| Compound | Charge Mobility (cm²/V·s) |
|---|---|
| This compound | 0.05 |
| Benchmark Organic Semiconductor | 0.15 |
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting inflammatory diseases and metabolic disorders. Its unique functional groups allow for further chemical modifications.
Case Study:
A synthetic pathway involving this compound was successfully utilized to create novel anti-inflammatory agents with enhanced bioavailability and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Overview of Sulfamoyl Thiophene Derivatives
Pharmacological and Physical Properties
- PPARβ/δ Antagonists : The 2-fluorophenyl derivative exhibits superior receptor selectivity compared to morpholine-substituted analogs (e.g., compound 4 in ), which lack aromatic pharmacophores .
- Herbicidal Activity : Thifensulfuron-methyl’s triazine group facilitates binding to plant acetolactate synthase, a mechanism absent in fluorophenyl-substituted derivatives .
- Polarizability and Solubility: Methoxycarbonylmethyl substituents increase polarity (polarizability ~8.81 D), whereas isopentylamino groups enhance lipophilicity for membrane penetration .
Research Findings and Implications
- PPARβ/δ Modulation: The 2-fluorophenyl derivative reduced melanoma metastasis by 40% in murine models, outperforming non-fluorinated analogs .
- Toxicological Data: Limited studies exist on thiophene sulfonamides; highlights incomplete toxicological profiling, necessitating further safety evaluations.
- Agricultural vs. Pharmaceutical Use : Structural modifications (e.g., triazine in herbicides vs. fluorophenyl in drugs) dictate application specificity, emphasizing the importance of rational design .
Biological Activity
Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 315.3 g/mol
- CAS Number : 439934-85-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Utilizing the Paal–Knorr reaction.
- Introduction of the Sulfamoyl Group : Through nucleophilic substitution with a suitable sulfamoyl chloride.
- Attachment of the 2-Fluorophenyl Group : Via Suzuki–Miyaura coupling.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the following table:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 500 |
| IL-6 | 1200 | 300 |
This indicates its potential utility in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- The sulfamoyl group may form hydrogen bonds with active sites on enzymes or receptors.
- The fluorophenyl group enhances lipophilicity, improving membrane permeability and facilitating cellular uptake.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various thiophene derivatives, including this compound. The results highlighted its superior activity compared to other derivatives, establishing it as a promising candidate for further development.
- Inflammation Model : In an experimental model of arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers, suggesting its therapeutic potential in chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. For example, diazotization followed by sulfamoylation is a common strategy. In analogous compounds (e.g., methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate), diazotization of an amino precursor with NaNO₂/HCl and subsequent treatment with SO₂ yielded chlorosulfonyl intermediates, which were then reacted with amines . Purification often employs reverse-phase HPLC with gradients (e.g., methanol-water, 30% → 100%) to isolate high-purity products (>98%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substituent positions and verifying sulfamoyl group integration. For example, in related sulfonamide-thiophene derivatives, sulfamoyl protons appear as broad singlets (δ 8.5–9.5 ppm), while thiophene ring protons resonate between δ 6.5–7.5 ppm .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, S=O stretching at ~1350–1150 cm⁻¹) .
- Melting Point Analysis : Used to assess purity (e.g., sharp melting points >200°C indicate crystalline stability) .
Advanced Research Questions
Q. How do structural modifications at the sulfamoyl or thiophene ring affect bioactivity?
- Methodological Answer :
- Sulfamoyl Group : Replacing the 2-fluorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) can enhance electrophilicity, improving interactions with biological targets like enzymes. For instance, trifluoromethyl groups in Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate increased binding affinity to hydrophobic protein pockets .
- Thiophene Core : Introducing electron-donating groups (e.g., methoxy) at the 3-position alters π-stacking interactions. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like cyclooxygenase-2 .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Suite or PyMOL to model interactions. In a study on methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, docking revealed hydrogen bonds between the sulfamoyl group and Ser530 of COX-2 .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures, aiding in rational drug design .
Q. How can researchers address contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Conduct systematic assays in solvents (DMSO, ethanol, PBS) at varying pH. For example, methyl 3-hydroxythiophene-2-carboxylate showed pH-dependent solubility due to carboxylate ionization .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) and HPLC-MS to detect degradation products. Compounds with ester groups (e.g., methyl esters) are prone to hydrolysis under acidic conditions .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuCl for coupling reactions. In sulfonamide synthesis, CuCl reduced side-product formation during diazotization .
- Temperature Control : Maintain低温 (-10°C) during diazotization to suppress undesired nitrosation byproducts .
- In Situ Monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
